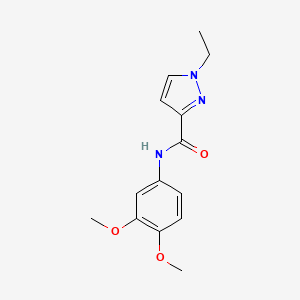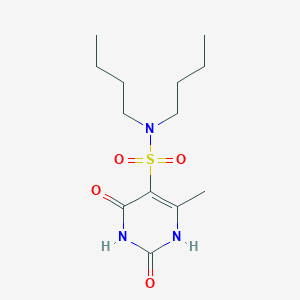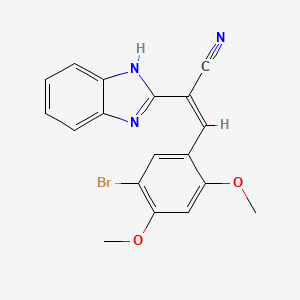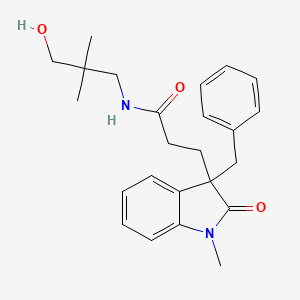
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Deltarasin, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Deltarasin is a small molecule inhibitor that specifically targets the prenyl-binding protein RAS, which is an important oncogenic protein involved in the development of various types of cancer.
Aplicaciones Científicas De Investigación
Deltarasin has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. Deltarasin specifically targets the prenyl-binding protein RAS, inhibiting its activity and preventing the growth of cancer cells. In addition, Deltarasin has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.
Mecanismo De Acción
Deltarasin binds to the prenyl-binding protein RAS, which is involved in the prenylation process of RAS proteins. Prenylation is a post-translational modification that is necessary for the activation of RAS proteins. By inhibiting the prenyl-binding protein RAS, Deltarasin prevents the prenylation of RAS proteins, leading to their inactivation. This in turn prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Deltarasin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Deltarasin inhibits the growth of various types of cancer cells, including pancreatic cancer, lung cancer, and colon cancer. In addition, Deltarasin has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy. However, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Deltarasin is its specificity for the prenyl-binding protein RAS. This makes it a valuable tool for studying the role of RAS proteins in cancer development and progression. In addition, Deltarasin has been shown to have low toxicity and high solubility, making it suitable for use in in vivo studies. However, one of the limitations of Deltarasin is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of Deltarasin. One area of research is the development of more potent and selective inhibitors of the prenyl-binding protein RAS. In addition, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin, as well as its potential therapeutic applications in cancer treatment and other diseases. Furthermore, the development of novel drug delivery systems may improve the efficacy of Deltarasin in vivo, overcoming its limitations and enabling its use in clinical settings.
Métodos De Síntesis
The synthesis method of Deltarasin involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with ethylhydrazine to form 1-ethyl-3,4-dimethoxy-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate compound is then reacted with 3,4-dimethoxyphenylisocyanate to form the final product, N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis method of Deltarasin has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVJJURGYSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5410849.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5410876.png)






![N-[2-(aminocarbonyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5410926.png)
![1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5410931.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)